Lotrafiban

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Lotrafiban implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent généralement :

Formation de la structure de base : La structure de base du this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour améliorer l'activité et la sélectivité du composé.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée.

Méthodes de production industrielle

En milieu industriel, la production de this compound est mise à l'échelle en utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Cela implique souvent :

Traitement par lots : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions dans des conditions contrôlées.

Chimie en flux continu : Pour certaines étapes, des réacteurs à flux continu peuvent être utilisés pour améliorer l'efficacité et la constance.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir que le produit final répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

Le Lotrafiban subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Réactifs de substitution : Tels que les halogènes ou les nucléophiles.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés.

Applications de recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l'agrégation plaquettaire.

Biologie : Investigué pour ses effets sur la fonction plaquettaire et les mécanismes de coagulation sanguine.

Médecine : Exploré comme agent thérapeutique potentiel pour prévenir les événements thrombotiques chez les patients atteints de maladie coronarienne ou de troubles cérébrovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments anticoagulants et d'outils de diagnostic.

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur glycoprotéine IIb/IIIa à la surface des plaquettes. Cela empêche le fibrinogène de se lier au récepteur, inhibant ainsi l'agrégation plaquettaire. Les cibles moléculaires et les voies impliquées comprennent :

Récepteur glycoprotéine IIb/IIIa : La cible principale du this compound.

Voie d'agrégation plaquettaire : Le this compound perturbe la voie finale commune de l'agrégation plaquettaire, empêchant la formation de caillots sanguins.

Applications De Recherche Scientifique

Lotrafiban has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study platelet aggregation inhibitors.

Biology: Investigated for its effects on platelet function and blood clotting mechanisms.

Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in patients with coronary artery disease or cerebrovascular disorders.

Industry: Utilized in the development of new anticoagulant drugs and diagnostic tools.

Mécanisme D'action

Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This prevents fibrinogen from binding to the receptor, thereby inhibiting platelet aggregation. The molecular targets and pathways involved include:

Glycoprotein IIb/IIIa Receptor: The primary target of this compound.

Platelet Aggregation Pathway: this compound disrupts the final common pathway of platelet aggregation, preventing the formation of blood clots.

Comparaison Avec Des Composés Similaires

Le Lotrafiban est unique parmi les antagonistes de la glycoprotéine IIb/IIIa en raison de sa structure non peptidique et de sa biodisponibilité orale. Des composés similaires comprennent :

Abciximab : Un fragment d'anticorps monoclonal qui cible également le récepteur glycoprotéine IIb/IIIa mais est administré par voie intraveineuse.

Eptifibatide : Un heptapeptide cyclique qui inhibe l'agrégation plaquettaire par le même récepteur mais a une structure et un profil pharmacocinétique différents.

Tirofiban : Un petit inhibiteur moléculaire de la glycoprotéine IIb/IIIa ayant une structure et un mécanisme d'action similaires à ceux du this compound mais différant en termes de pharmacodynamique et d'applications cliniques.

La biodisponibilité orale et la nature non peptidique du this compound en font une alternative précieuse à ces autres composés, en particulier pour la prise en charge à long terme des conditions thrombotiques .

Activité Biologique

Lotrafiban is a potent oral platelet glycoprotein IIb/IIIa antagonist developed primarily for the prevention and treatment of thromboembolic disorders, particularly in patients with cardiovascular and cerebrovascular diseases. This article provides a comprehensive overview of its biological activity, clinical efficacy, safety profile, and relevant research findings.

This compound functions as a Glycoprotein IIb/IIIa receptor antagonist , which inhibits platelet aggregation by blocking the binding sites for fibrinogen and von Willebrand factor on activated platelets. This mechanism is crucial in preventing thrombus formation in various ischemic conditions, including unstable angina and myocardial infarction .

Phase III Trials

This compound has been evaluated in several large-scale clinical trials, notably the APLAUD and BRAVO studies. These trials aimed to assess the efficacy of this compound compared to other antiplatelet therapies in preventing major cardiovascular events.

- APLUD Study : This trial indicated that this compound was well-tolerated and safe when administered alongside aspirin in patients with recent myocardial infarction or transient ischemic attacks .

- BRAVO Study : Enrolled over 9,000 patients, this trial reported that while this compound did not significantly reduce composite primary endpoints compared to placebo, it was associated with a 33% increase in vascular-related mortality .

Dose-Response Relationship

A dose-finding study found that this compound produced a dose-dependent inhibition of platelet aggregation. The 100 mg dose significantly inhibited platelet aggregation, while lower doses (5 mg) showed no significant difference from placebo .

| Dose (mg) | Platelet Aggregation Inhibition (%) |

|---|---|

| 5 | Not significantly different from placebo |

| 20 | Moderate inhibition |

| 50 | High inhibition |

| 100 | Nearly complete inhibition |

Safety Profile

The safety profile of this compound has raised concerns due to an increased incidence of serious bleeding events and vascular-related mortality. In the BRAVO trial, serious bleeding occurred in 8% of patients receiving this compound compared to 2.8% in the placebo group . Additionally, there were reports of thrombocytopenia among patients treated with higher doses of aspirin combined with this compound .

Comparative Studies

Comparative studies indicate that while this compound is effective in inhibiting platelet aggregation, its safety profile may not be superior to existing therapies like tirofiban or abciximab . Furthermore, the pharmacodynamics of this compound suggest that it may potentiate the effects of other antiplatelet agents when used in combination therapies.

Research Findings

Recent research has focused on the biochemical effects of this compound on platelet signaling pathways. Studies have shown that while this compound alone does not significantly affect platelet activation markers, it enhances glycoprotein VI-mediated signaling pathways leading to increased dense granule secretion and calcium responses .

Table: Biological Activity Summary

| Parameter | This compound | Tirofiban |

|---|---|---|

| Mechanism | GPIIb/IIIa antagonist | GPIIb/IIIa antagonist |

| Efficacy | Moderate | High |

| Safety Profile | Increased bleeding risk | Lower bleeding risk |

| Clinical Use | Secondary prevention | Acute coronary syndrome |

Propriétés

Numéro CAS |

171049-14-2 |

|---|---|

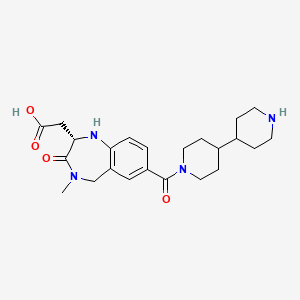

Formule moléculaire |

C23H32N4O4 |

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |

InChI |

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1 |

Clé InChI |

PYZOVVQJTLOHDG-FQEVSTJZSA-N |

SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |

SMILES isomérique |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O |

SMILES canonique |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

171049-14-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.